3-Ethylquinoline-4-carboxylic acid
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Overview
Description
3-Ethylquinoline-4-carboxylic acid is a derivative of quinoline, a class of organic compounds with a double-ring structure containing a benzene ring fused with a pyridine moiety . Quinoline derivatives are ubiquitous in natural products and bioactive compounds .
Synthesis Analysis
The synthesis of quinoline-4-carboxylic acid derivatives, including 3-Ethylquinoline-4-carboxylic acid, can be achieved through the Doebner hydrogen-transfer reaction . This reaction involves anilines possessing electron-withdrawing groups, which are known to give products in low yields when used in the conventional Doebner reaction .Molecular Structure Analysis
The molecular structure of 3-Ethylquinoline-4-carboxylic acid consists of a quinoline core with an ethyl group at the 3-position and a carboxylic acid group at the 4-position . The quinoline core is a bicyclic compound that includes a benzene ring fused to a pyridine ring .Chemical Reactions Analysis
Quinoline-4-carboxylic acid derivatives, including 3-Ethylquinoline-4-carboxylic acid, can undergo various chemical reactions. For instance, they can participate in both electrophilic and nucleophilic substitution reactions . The Doebner hydrogen-transfer reaction has been developed for the synthesis of substituted quinolines from anilines .Scientific Research Applications
Organic Synthesis
Carboxylic acids, such as 3-Ethylquinoline-4-carboxylic acid, play a key role in organic synthesis . They are versatile organic compounds that can participate in a variety of organic reactions, such as substitution, elimination, and oxidation . They can be used to obtain small molecules, macromolecules, synthetic or natural polymers .
Nanotechnology
Carboxylic acids are used in nanotechnology as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . They can improve the dispersion of these materials in polar solvents such as water, ethanol, methanol, ethyl acetate, etc .
Polymers
In the field of polymers, carboxylic acids have various applications such as monomers, additives, catalysts, etc . They can be used to modify the surface of polymers, enhancing their properties and making them more suitable for specific applications .
Medicinal Chemistry
Quinoline, a core structure in 3-Ethylquinoline-4-carboxylic acid, plays a major role in medicinal chemistry . It is a vital scaffold for leads in drug discovery .
Synthesis of Novel Compounds
3-Ethylquinoline-4-carboxylic acid can be used in the synthesis of novel compounds. For instance, 3-Hydroxyquinoline-4-carboxylic acids containing ethynyl moiety in the 6th and 8th positions were obtained for the first time using a synthetic approach based on the Sonogashira cross-coupling and the Pfitzinger reaction .
Surface Modification of Nanostructures
Carboxylic acids are currently used as surface modifiers in carbon-based nanostructures: carbon nanotubes, single wall and multiple walls, graphene, nanofibers, etc., with the purpose of improving the dispersion in polar solvents such water, ethanol, methanol, ethyl acetate, etc .
Mechanism of Action
Target of Action
Quinoline derivatives have been synthesized and evaluated as potent inhibitors of alkaline phosphatases . These enzymes play a crucial role in many biological processes, including bone mineralization and lipid metabolism.
Mode of Action
It’s plausible that, like other quinoline derivatives, it interacts with its targets (eg, alkaline phosphatases) and inhibits their activity . This interaction could lead to changes in the biochemical processes regulated by these enzymes.
Biochemical Pathways
Alkaline phosphatases are involved in a variety of biochemical pathways, including those related to bone mineralization and lipid metabolism .
Result of Action
Given its potential inhibitory effect on alkaline phosphatases, it may influence cellular processes regulated by these enzymes, such as bone mineralization and lipid metabolism .
properties
IUPAC Name |
3-ethylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-8-7-13-10-6-4-3-5-9(10)11(8)12(14)15/h3-7H,2H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNJFRIPRWNVLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2N=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00281392 |
Source
|
Record name | 3-Ethylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00281392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethylquinoline-4-carboxylic acid | |
CAS RN |
1873-52-5 |
Source
|
Record name | NSC21505 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21505 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Ethylquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00281392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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